

# Application Notes: Immunohistochemical Staining of Involucrin in Skin Biopsy Samples

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction to Involucrin

Involucrin is a key protein in the terminal differentiation of keratinocytes, the primary cell type in the epidermis.[1][2] It serves as a precursor to the cornified cell envelope, a highly insoluble and resilient structure that provides the skin with its essential barrier function.[3][4][5] In normal, healthy skin, involucrin expression is spatially restricted to the upper, more differentiated layers of the epidermis, specifically the stratum spinosum and stratum granulosum.[6][7] The basal layer, which contains the proliferating keratinocytes, is typically negative for involucrin staining.[6] This well-defined expression pattern makes involucrin an excellent marker for assessing the status of keratinocyte differentiation.

## Applications in Dermatological Research and Drug Development

The immunohistochemical (IHC) detection of in**volucrin** in skin biopsy samples is a valuable tool with broad applications in dermatological research and the development of new therapeutic agents. Alterations in the normal expression pattern of in**volucrin** are associated with a variety of skin diseases, including hyperproliferative disorders, inflammatory conditions, and cutaneous malignancies.[1][4][6][8][9]

**Key Applications Include:** 



- Assessing Keratinocyte Differentiation: Evaluating the degree and pattern of involucrin staining provides insights into the state of epidermal differentiation. Premature or altered expression can indicate pathological processes.[8]
- Characterizing Skin Diseases: Distinct involucrin staining patterns can be characteristic of specific skin disorders. For example, in psoriasis, a hyperproliferative disease, involucrin expression is often increased and may appear in lower epidermal layers.[4][6] In contrast, its expression can be diminished or patchy in squamous cell carcinomas.[1][6][9]
- Distinguishing Benign from Malignant Lesions: The pattern of involucrin staining can aid in
  differentiating between benign and malignant epidermal neoplasms. For instance, invasive
  squamous cell carcinomas often show reduced or absent involucrin reactivity compared to
  the more positive staining seen in keratoacanthomas.[1][6] Basal cell carcinomas are
  typically negative for involucrin.[9]
- Evaluating Drug Efficacy and Toxicity: In preclinical and clinical studies, monitoring changes
  in involucrin expression can help assess the therapeutic efficacy of drugs aimed at
  normalizing epidermal differentiation. It can also be used to evaluate the potential toxicity of
  topical or systemic compounds on the skin.
- Investigating Mechanisms of Skin Disease: Studying the regulation of involucrin expression
  can provide valuable information about the molecular pathways involved in various skin
  pathologies.

### Data on Involucrin Expression in Normal and Diseased Skin

The following tables summarize findings on in**volucrin** expression patterns in various skin conditions as determined by immunohistochemistry.

Table 1: Involucrin Staining Patterns in Various Skin Conditions



| Condition                           | Involucrin Staining Pattern                                                                   | Reference |
|-------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Normal Skin                         | Intracellular staining in the upper third of the epidermis (stratum spinosum and granulosum). | [1][6]    |
| Psoriasis                           | Increased immunoreactivity, with staining sometimes extending to lower epidermal layers.      | [4][6]    |
| Verruca Vulgaris                    | Increased immunoreactivity.                                                                   | [6]       |
| Seborrheic Keratosis                | Diminished immunoreactivity, with some staining at cell borders.                              | [6]       |
| Squamous Cell Carcinoma in situ     | Patchy or absent staining in zones of squamoid proliferation.                                 | [1][6][9] |
| Invasive Squamous Cell<br>Carcinoma | Markedly diminished or negative staining in invasive lobules.                                 | [1][6][9] |
| Keratoacanthoma                     | Focally positive in pseudoinvasive tongues of epithelium.                                     | [1][6]    |
| Basal Cell Carcinoma                | Negative staining.                                                                            | [9]       |
| Darier's Disease                    | Premature expression in lower epidermal layers with strong cytoplasmic and membrane labeling. | [8]       |
| Atopic Dermatitis (AD)-like<br>GVHD | Higher intensity of staining compared to healthy controls.                                    | [10]      |
| Lichen Planus (LP)-like GVHD        | Higher intensity of staining compared to healthy controls.                                    | [10]      |



|                               | Elevated expression in the |      |
|-------------------------------|----------------------------|------|
| Palmoplantar Pustulosis (PPP) | basal layer compared to    | [11] |
|                               | pompholyx.                 |      |

Table 2: Semi-Quantitative Analysis of Involucrin Staining Intensity

| Condition                                 | Number of<br>Subjects | Staining<br>Intensity<br>(Scale 0-5) | P-value vs.<br>Normal | Reference |
|-------------------------------------------|-----------------------|--------------------------------------|-----------------------|-----------|
| Normal Skin                               | 13                    | ~4.5                                 | -                     | [12]      |
| Atopic Dermatitis<br>(Uninvolved<br>Skin) | 14                    | ~3.5                                 | < 0.05                | [12]      |
| Atopic Dermatitis<br>(Involved Skin)      | 14                    | ~2.5                                 | < 0.001               | [12]      |

### **Experimental Protocols**

# Protocol 1: Immunohistochemical Staining of Involucrin in Formalin-Fixed, Paraffin-Embedded (FFPE) Skin Biopsies

This protocol is a standard immunoperoxidase method for the detection of in**volucrin** in FFPE tissue sections.

- 1. Materials and Reagents:
- FFPE skin biopsy sections (4-6 μm thick) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water



- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., Normal Goat Serum in PBS)
- Primary Antibody: Rabbit anti-human Involucrin
- Secondary Antibody: Swine anti-rabbit immunoglobulin
- Peroxidase-anti-peroxidase (PAP) complex
- Chromogen Substrate: 3,3'-Diaminobenzidine (DAB)
- Counterstain: Hematoxylin or Methyl Green
- Mounting Medium
- Coplin jars
- · Humidified chamber
- Microscope
- 2. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Transfer slides through two changes of 95% ethanol for 3 minutes each.
- Transfer slides through one change of 70% ethanol for 3 minutes.
- · Rinse slides in deionized water.
- 3. Antigen Retrieval:
- Preheat antigen retrieval buffer to 95-100°C.



- Immerse slides in the preheated buffer and incubate for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- · Rinse slides in deionized water.
- 4. Peroxidase Blocking:
- Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
- · Rinse slides with deionized water and then with PBS.
- 5. Blocking:
- Incubate sections with blocking buffer for 30 minutes in a humidified chamber to prevent nonspecific antibody binding.
- 6. Primary Antibody Incubation:
- Dilute the primary anti-involucrin antibody to its optimal concentration in PBS.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- 7. Secondary Antibody and Detection:
- Rinse slides with PBS (3 changes for 5 minutes each).
- Incubate sections with the secondary antibody for 30-60 minutes at room temperature.
- Rinse slides with PBS (3 changes for 5 minutes each).
- Incubate sections with the PAP complex for 30-60 minutes at room temperature.
- Rinse slides with PBS (3 changes for 5 minutes each).
- 8. Chromogen Development:



- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.
- 9. Counterstaining:
- Counterstain the sections with hematoxylin or methyl green for 1-2 minutes.
- "Blue" the hematoxylin by rinsing in running tap water.
- Rinse with deionized water.
- 10. Dehydration and Mounting:
- Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
- · Clear the sections in xylene.
- Mount a coverslip using a permanent mounting medium.

#### 11. Visualization:

Examine the slides under a light microscope. Involucrin-positive cells will appear brown,
 while the nuclei will be stained blue (hematoxylin) or green (methyl green).

### Protocol 2: Troubleshooting Common IHC Staining Issues



| Issue                                                    | Possible Cause                                                                                                               | Suggested<br>Solution                                                                                    | Reference |
|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| No Staining or Weak<br>Staining                          | Improper tissue<br>fixation (under- or<br>over-fixation).                                                                    | Ensure adequate fixation time and formalin volume. For over-fixation, extend the antigen retrieval time. | [13]      |
| Primary antibody concentration is too low or inactive.   | Check antibody expiration date and storage conditions. Perform an antibody titration to determine the optimal concentration. | [14]                                                                                                     |           |
| Incorrect antigen retrieval method or buffer pH.         | Verify the recommended antigen retrieval protocol for the specific antibody. Check the pH of the retrieval solution.         | [14][15]                                                                                                 |           |
| Slides dried out during the procedure.                   | Keep slides moist throughout the entire staining process.                                                                    | [14]                                                                                                     | _         |
| High Background<br>Staining                              | Inadequate blocking of non-specific sites.                                                                                   | Increase the blocking time or try a different blocking reagent.                                          | [16]      |
| Endogenous<br>peroxidase activity not<br>fully quenched. | Ensure the hydrogen peroxide solution is fresh and extend the quenching time if necessary.                                   | [15]                                                                                                     |           |
| Primary antibody concentration is too                    | Perform an antibody titration to find the                                                                                    | [16]                                                                                                     | _         |



| high.                                                       | optimal dilution.                                                               |                                                                | _    |
|-------------------------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------|------|
| Incomplete<br>deparaffinization.                            | Use fresh xylene and ensure adequate time for deparaffinization.                | [15]                                                           |      |
| Tissue Detachment from Slide                                | Slides are not properly charged or are old.                                     | Use positively charged slides and check their expiration date. | [13] |
| Overly aggressive antigen retrieval.                        | Reduce the time or temperature of the heat-induced epitope retrieval.           | [14]                                                           |      |
| Sections not properly dried onto the slide before staining. | Ensure sections are adequately baked or air-dried before starting the protocol. | [13]                                                           | -    |

### **Visualizations**





Click to download full resolution via product page

Caption: Keratinocyte differentiation pathway and in**volucrin** expression.



Click to download full resolution via product page

Caption: Immunohistochemistry workflow for in**volucrin** staining.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Involucrin expression in normal and neoplastic human skin: a marker for keratinocyte differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involucrin and other markers of keratinocyte terminal differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involucrin and SPRR are synthesized sequentially in differentiating cultured epidermal cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in involucrin immunolabeling within cornified cell envelopes in normal and psoriatic epidermis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice deficient in involucrin, envoplakin, and periplakin have a defective epidermal barrier -PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistological study of involucrin expression in Darier's disease skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involucrin in squamous and basal cell carcinomas of the skin: an immunohistochemical study PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical evaluation of keratins and involucrin in differentiating between palmoplantar pustulosis and pompholyx PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Immunohistochemistry [nsh.org]
- 14. documents.cap.org [documents.cap.org]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls |
   Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Staining of Involucrin in Skin Biopsy Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380792#immunohistochemical-staining-of-involucrin-in-skin-biopsy-samples]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.